N'-[(3Z)-2-(1,4-dihydroquinazolin-2-yl)-3H-benzo[f]chromen-3-ylidene]benzohydrazide
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Overview
Description
N'-[(3Z)-2-(1,4-dihydroquinazolin-2-yl)-3H-benzo[f]chromen-3-ylidene]benzohydrazide is a synthetic compound known for its significant applications in scientific research. This compound is part of a larger class of hydrazide derivatives, which are valued for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process starting with the preparation of the 1,4-dihydroquinazoline core, followed by the formation of the benzochromene structure. The final step includes the condensation of these two intermediates with benzohydrazide under controlled conditions, such as refluxing in ethanol with a catalytic amount of an acid like hydrochloric acid.
Industrial Production Methods: Although specific industrial methods for large-scale production are not well-documented, the general approach would involve optimizing the reaction conditions for higher yield and purity. This might include the use of advanced techniques like continuous flow synthesis and automated purification systems.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N'-[(3Z)-2-(1,4-dihydroquinazolin-2-yl)-3H-benzo[f]chromen-3-ylidene]benzohydrazide can undergo oxidation reactions to form corresponding N-oxides.
Reduction: It can be reduced to amine derivatives using reducing agents like sodium borohydride.
Substitution: Substitution reactions often occur on the aromatic rings, facilitated by reagents such as halogens or alkylating agents.
Common Reagents and Conditions Used in These Reactions:
Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents like sodium borohydride (NaBH4).
Halogenation agents like bromine (Br2) or chlorine (Cl2).
Major Products:
N-oxide derivatives from oxidation.
Amine derivatives from reduction.
Substituted aromatic compounds from substitution reactions.
Scientific Research Applications
The scientific research applications of N'-[(3Z)-2-(1,4-dihydroquinazolin-2-yl)-3H-benzo[f]chromen-3-ylidene]benzohydrazide are vast and varied:
Chemistry: Used as an intermediate in organic synthesis for creating more complex molecules.
Biology: Acts as a probe for studying enzyme activities and biological pathways due to its structural specificity.
Medicine: Investigated for potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stable chemical structure.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves interactions with specific enzymes or receptors in biological systems. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thus interfering with their normal function. This can lead to downstream effects on molecular pathways, affecting cell proliferation, apoptosis, or other cellular processes.
Comparison with Similar Compounds
Compared to other hydrazide derivatives, N'-[(3Z)-2-(1,4-dihydroquinazolin-2-yl)-3H-benzo[f]chromen-3-ylidene]benzohydrazide stands out due to its unique structural combination of the 1,4-dihydroquinazoline and benzochromene units. Similar compounds include:
N'-[(3Z)-2-(1,4-dihydroquinazolin-2-yl)-3H-chromen-3-ylidene]benzohydrazide: : Similar structure but with a chromen ring.
N'-[(3Z)-2-(1,4-dihydroquinoxalin-2-yl)-3H-benzo[f]chromen-3-ylidene]benzohydrazide: : Features a quinoxaline ring instead of quinazoline.
Each of these similar compounds has unique properties and applications, but the combination of structural motifs in this compound gives it a distinctive edge in terms of its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[(Z)-[2-(1,4-dihydroquinazolin-2-yl)benzo[f]chromen-3-ylidene]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N4O2/c33-27(19-9-2-1-3-10-19)31-32-28-23(26-29-17-20-11-5-7-13-24(20)30-26)16-22-21-12-6-4-8-18(21)14-15-25(22)34-28/h1-16H,17H2,(H,29,30)(H,31,33)/b32-28- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYOAVUAXKNXOG-BLCKFSMSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2NC(=N1)C3=CC4=C(C=CC5=CC=CC=C54)OC3=NNC(=O)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2NC(=N1)C\3=CC4=C(C=CC5=CC=CC=C54)O/C3=N\NC(=O)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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